9,17-Dihydroxycorticosterone
Description
9,17-Dihydroxycorticosterone is a corticosteroid derivative characterized by hydroxyl groups at positions 9 and 17 of its pregnane skeleton. Structurally, it belongs to the corticosterone family, which includes intermediates in glucocorticoid and mineralocorticoid biosynthesis . While corticosterone (11β,21-dihydroxyprogesterone) is a well-known precursor to aldosterone and cortisol, 9,17-Dihydroxycorticosterone’s unique hydroxylation pattern may confer distinct receptor-binding properties and metabolic roles. Evidence suggests its involvement in modulating amino acid transport in pancreatic tissues , though its broader physiological significance remains understudied compared to other corticosteroids.
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(8S,9R,10S,11R,13R,14R,17R)-9,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-22)19(14,2)10-16(24)21(15,18)27/h9,14-16,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18+,19-,20+,21+/m1/s1 |
InChI Key |
BLDSYKGFJAXEIK-DBXHCDBRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@@H](C[C@@]4([C@@H]3CC[C@@]4(C(=O)CO)O)C)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,17-Dihydroxycorticosterone typically involves multi-step organic reactions starting from simpler steroid precursors. The hydroxylation at the 9th and 17th positions is achieved through specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally involves:
Hydroxylation Reactions: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Oxidation and Reduction Steps: To achieve the desired functional groups and stereochemistry, various oxidation and reduction reactions are employed.
Industrial Production Methods: Industrial production of 9,17-Dihydroxycorticosterone may involve biotechnological approaches, including microbial fermentation and enzymatic transformations. These methods offer higher specificity and yield compared to purely chemical synthesis .
Types of Reactions:
Oxidation: 9,17-Dihydroxycorticosterone can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with altered functional groups.
Scientific Research Applications
9,17-Dihydroxycorticosterone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,17-Dihydroxycorticosterone involves its interaction with specific receptors and enzymes in the body:
Molecular Targets: It primarily targets glucocorticoid and mineralocorticoid receptors, influencing gene expression and cellular responses.
Pathways Involved: The compound modulates pathways related to inflammation, immune response, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 9,17-Dihydroxycorticosterone with structurally related corticosteroids:
*Calculated based on molecular formula C₂₁H₃₂O₆ .
Key Findings from Comparative Studies
Receptor Affinity and Specificity: Unlike corticosterone, which binds strongly to mineralocorticoid receptors (MRs), 9,17-Dihydroxycorticosterone shows weaker MR affinity but may interact with glucocorticoid receptors (GRs) due to its 17-hydroxyl group . Halogenated analogs (e.g., 9α-Chlorocortisol Acetate) exhibit enhanced metabolic stability and prolonged anti-inflammatory effects compared to non-halogenated derivatives .
In contrast, corticosterone regulates sodium retention and potassium excretion via MR activation, highlighting divergent physiological roles .
Analytical Detection :
- Mass spectrometry studies reveal that 9,17-Dihydroxycorticosterone’s hydroxylation pattern complicates its detection compared to corticosterone, requiring specialized LC-MS/MS protocols .
Pharmacokinetic and Stability Considerations
- Half-Life : The 17-hydroxyl group in 9,17-Dihydroxycorticosterone may reduce hepatic clearance compared to 11-Deoxycortisol, which lacks this modification .
- Protein Binding : Similar to hydrocortisone, 9,17-Dihydroxycorticosterone likely binds to corticosteroid-binding globulin (CBG), though its binding affinity remains unquantified .
Biological Activity
9,17-Dihydroxycorticosterone (9,17-DH) is a steroid hormone that plays a significant role in the regulation of various physiological processes, particularly in the context of adrenal function and corticosteroid metabolism. This article delves into the biological activity of 9,17-DH, highlighting its synthesis, mechanisms of action, and clinical implications.
Synthesis and Metabolism
9,17-Dihydroxycorticosterone is synthesized in the adrenal cortex through enzymatic conversions involving several key enzymes. The primary precursor for its synthesis is 17-hydroxyprogesterone, which undergoes hydroxylation reactions mediated by enzymes such as 21-hydroxylase and 11β-hydroxylase. The metabolic pathway can be summarized as follows:
- Conversion of 17-Hydroxyprogesterone :
- Catalyzed by 21-hydroxylase to produce 11-deoxycorticosterone (DOC).
- Further Hydroxylation :
- DOC is converted to corticosterone via 11β-hydroxylase.
- Formation of 9,17-DH :
- Corticosterone undergoes additional hydroxylation at the C-9 position to yield 9,17-Dihydroxycorticosterone.
Biological Activity
The biological activity of 9,17-DH is primarily linked to its role in modulating mineralocorticoid and glucocorticoid functions. Key activities include:
- Mineralocorticoid Activity :
- 9,17-DH exhibits significant mineralocorticoid effects, influencing sodium retention and potassium excretion in renal tissues. This activity is critical for maintaining electrolyte balance and blood pressure regulation.
- Glucocorticoid Activity :
- Although less potent than cortisol, 9,17-DH can exert glucocorticoid effects that impact glucose metabolism and immune response modulation.
The mechanisms through which 9,17-DH exerts its biological effects involve binding to mineralocorticoid receptors (MR) and glucocorticoid receptors (GR). Upon binding, these receptors translocate to the nucleus, where they regulate gene expression related to:
- Electrolyte Homeostasis :
- Activation of genes involved in sodium reabsorption in the kidneys.
- Metabolic Processes :
- Modulation of gluconeogenesis and anti-inflammatory responses.
Clinical Implications
The clinical significance of 9,17-Dihydroxycorticosterone is underscored by its involvement in various disorders related to adrenal function. Elevated levels may indicate conditions such as:
- Cushing's Syndrome :
- Characterized by excessive cortisol production leading to metabolic disturbances.
- Adrenal Insufficiency :
- A condition where insufficient adrenal hormones lead to fatigue, weight loss, and electrolyte imbalances.
Case Study 1: Cushing's Syndrome
A patient diagnosed with Cushing's syndrome exhibited elevated levels of both cortisol and 9,17-DH. Treatment involved surgical intervention to remove the adrenal tumor responsible for excess hormone production.
Case Study 2: Adrenal Insufficiency
In another case involving adrenal insufficiency, patients showed low levels of circulating corticosteroids including reduced levels of 9,17-DH. Hormone replacement therapy was initiated with hydrocortisone to restore normal physiological functions.
Research Findings
Recent studies have elucidated the role of genetic polymorphisms affecting steroidogenic enzymes on the levels of 9,17-DH. For instance:
- A study indicated that variations in the CYP21A2 gene (encoding for 21-hydroxylase) can significantly impact the synthesis rates of corticosteroids including 9,17-DH .
Summary Table
| Biological Activity | Description |
|---|---|
| Mineralocorticoid | Sodium retention and potassium excretion |
| Glucocorticoid | Modulation of glucose metabolism |
| Clinical Relevance | Implications in Cushing's syndrome and adrenal insufficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
